molecular formula C9H13NO B3278293 1-(3-aminophenyl)propan-1-ol CAS No. 67531-69-5

1-(3-aminophenyl)propan-1-ol

Cat. No.: B3278293
CAS No.: 67531-69-5
M. Wt: 151.21 g/mol
InChI Key: BBCAORFZOWMHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-aminophenyl)propan-1-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

1-(3-aminophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1-(3-aminophenyl)propan-1-ol can be compared with other similar compounds, such as:

    3-amino-1-phenylpropan-1-ol: Similar structure but different positional isomer.

    1-(2-aminophenyl)propan-1-ol: Another positional isomer with different chemical properties.

    3-amino-1-propanol: Lacks the phenyl ring, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(3-aminophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCAORFZOWMHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299723
Record name Benzenemethanol, 3-amino-α-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-69-5
Record name Benzenemethanol, 3-amino-α-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67531-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-amino-α-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminophenyl)propan-1-ol
Reactant of Route 2
1-(3-aminophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-aminophenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3-aminophenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-aminophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-aminophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.